4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
IUPAC Nomenclature Derivation and Isomerism Considerations
The systematic name of this compound follows IUPAC rules for polycyclic bridged hydrocarbons and heterocycles. The prefix tricyclo [7.3.1.0²,⁷] specifies a three-ring system with bridge sizes determined by the bracketed numbers. According to Rule A-32 of IUPAC nomenclature, the three digits (7, 3, 1) represent the number of carbon atoms in each bridge, while the superscripts (0²,⁷) denote the positions of bridgehead atoms. The 8-oxa and 10,12-diaza descriptors indicate the presence of one oxygen atom at position 8 and two nitrogen atoms at positions 10 and 12 within the tricyclic framework.
The substituents are prioritized as follows:
- 4-chloro : A chlorine atom at position 4 on the triene system.
- 9-methyl : A methyl group at position 9.
- 10-(2-phenylethyl) : A phenylethyl substituent attached to nitrogen at position 10.
- 11-one : A ketone group at position 11.
Isomerism arises from multiple factors:
- Stereoisomerism : The tricyclic system’s rigid geometry may lead to cis/trans isomerism at bridgehead positions.
- Tautomerism : The thione group (if present in related structures) could tautomerize to a thiol form, though this compound’s 11-one group precludes such behavior.
- Conformational flexibility : The phenylethyl side chain introduces rotational barriers, creating atropisomers under specific conditions.
Comparative Analysis of Tricyclic Bridged Heterocyclic Systems in Diazatricyclo Derivatives
Tricyclic systems with nitrogen and oxygen heteroatoms are prevalent in medicinal chemistry due to their bioactivity. A comparative analysis with structurally related compounds reveals key trends:
Key observations:
- Bridge size : Larger bridges (e.g., [7.3.1] vs. [4.3.0]) increase ring strain but enhance substrate binding in
Properties
IUPAC Name |
4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-19-12-16(15-11-14(20)7-8-17(15)24-19)21-18(23)22(19)10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQKVBWGKLXQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The introduction of the chloro, methyl, and phenylethyl groups is usually accomplished through substitution reactions, where appropriate reagents such as chlorinating agents, methylating agents, and phenylethyl halides are used under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.
Scientific Research Applications
4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
(a) Substituent Effects
(b) Heteroatom Variations
- Replacement of the 11-ketone with a 11-thione (as in ) introduces sulfur, which may improve metal-binding affinity or alter hydrogen-bonding interactions .
Research Findings and Implications
- Crystallographic Data : The compound in was structurally resolved using single-crystal X-ray diffraction (SHELX software ), achieving a mean C–C bond length of 0.007 Å and R factor = 0.077. This highlights the precision achievable in characterizing such complex systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can intermediates be optimized?
- Methodological Answer :
- Step 1 : Use a multi-step cyclization approach similar to tricyclic β-lactam derivatives (e.g., describes analogous 3,7-dithia-5-azatetracyclo compounds synthesized via aryl-substituted intermediates).
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield of the diazatricyclo core. For example, highlights the use of acetic acid amides/esters as intermediates.
- Step 3 : Validate intermediates via LC-MS and ¹H/¹³C NMR to confirm regioselectivity .
Q. How can structural characterization challenges (e.g., stereochemistry, ring strain) be addressed?
- Methodological Answer :
- X-ray crystallography is critical for resolving complex stereochemistry. For example, and used single-crystal X-ray diffraction (R factor < 0.035) to confirm tricyclic geometries in similar compounds.
- Computational modeling (DFT or molecular mechanics) can predict ring strain and validate experimental data .
Q. What environmental stability parameters should be prioritized for this compound?
- Methodological Answer :
- Follow the INCHEMBIOL framework ( ):
- Degradation studies : Hydrolysis rates under varying pH (e.g., 3–9) and photolysis in UV-Vis light.
- Partition coefficients : Measure log Kow to assess bioaccumulation potential .
Advanced Research Questions
Q. How can contradictory bioactivity data in analogs be resolved?
- Methodological Answer :
- Case Study : shows varying substituent effects (e.g., methoxy vs. hydroxy groups) on tricyclic systems.
- Approach :
Perform dose-response assays (e.g., IC50 variability analysis).
Use SAR (Structure-Activity Relationship) modeling to isolate electronic/steric contributions .
Q. What experimental designs are optimal for studying pharmacological mechanisms?
- Methodological Answer :
- Adopt a split-split-plot design ( ):
- Main plots : Biological models (e.g., in vitro vs. in vivo).
- Subplots : Dosage regimes.
- Sub-subplots : Time-dependent endpoints (e.g., enzyme inhibition kinetics).
- Statistical tools : Mixed-effects models to account for nested variability .
Q. How can computational models improve target-specific drug design for this compound?
- Methodological Answer :
- Use Adapt-cMolGPT ( ), a generative pre-trained transformer fine-tuned for tricyclic systems:
- Input: Protein-ligand binding data (e.g., docking scores from PDB structures).
- Output: Novel analogs with optimized ADMET properties .
Q. What strategies mitigate crystallographic disorder in analogs of this compound?
- Methodological Answer :
- Crystal engineering : Co-crystallize with stabilizing agents (e.g., used symmetry codes and cryocooling to reduce thermal motion).
- Refinement protocols : Apply SHELXL97 with anisotropic displacement parameters for heavy atoms .
Data Contradiction Analysis
Q. How to address discrepancies in reported log P values for similar tricyclic compounds?
- Methodological Answer :
- Standardization : Use shake-flask method (OECD 117) with HPLC-UV quantification.
- Cross-validate with computational tools (e.g., ACD/Labs or MarvinSuite) .
Q. Why do bioactivity results vary across cell lines for this compound class?
- Methodological Answer :
- Hypothesis : Membrane permeability differences due to efflux pumps (e.g., P-gp).
- Testing :
Use fluorescent probes (e.g., calcein-AM) to quantify efflux activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
